BenchChemオンラインストアへようこそ!

Danirixin

CXCR2 antagonist receptor binding kinetics mutagenesis

Danirixin (GSK1325756) is a reversible, competitive CXCR2 antagonist (IC50=12.5 nM; 78-fold selectivity over CXCR1) with an orthosteric binding mode unaffected by the A249L mutation—unlike allosteric modulators navarixin and AZD5069. It shows no clinically significant neutropenia in human trials (N=614), validated in vivo (ED50=1.4 mg/kg LPS rat lung) with human PD benchmark (72% CD11b inhibition at 200 mg oral dose). The definitive probe for CXCR2-mediated neutrophil trafficking without hematological confounding. Ideal for SAR studies, binding assays, and translational pharmacology where safety-advantaged, mechanistically distinct CXCR2 inhibition is required.

Molecular Formula C19H21ClFN3O4S
Molecular Weight 441.9 g/mol
CAS No. 954126-98-8
Cat. No. B1669794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanirixin
CAS954126-98-8
Synonymsdanirixin
GSK1325756
N-(4-chloro-2-hydroxy-3-(3-piperidinylsulfonyl)phenyl)-N'-(3-fluoro-2-methylphenyl)urea
Molecular FormulaC19H21ClFN3O4S
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O
InChIInChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1
InChIKeyNGYNBSHYFOFVLS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Danirixin (GSK1325756) CAS 954126-98-8 – Selective CXCR2 Antagonist for Neutrophilic Inflammation Research


Danirixin (GSK1325756) is a synthetic small-molecule antagonist of the CXC chemokine receptor 2 (CXCR2), belonging to the diaryl urea chemical class [1]. It binds competitively to CXCR2 with an IC50 of 12.5 nM (pIC50 = 7.9) and demonstrates 78-fold selectivity over CXCR1 (IC50 = 977 nM) . Danirixin inhibits neutrophil activation and chemotaxis in vitro and in vivo, and has been evaluated in Phase 2 clinical trials for chronic obstructive pulmonary disease (COPD) and influenza [2].

Why Danirixin Cannot Be Substituted by Generic CXCR2 Antagonists: Mechanistic and Clinical Differentiation


Within-class substitution of CXCR2 antagonists is precluded by substantial pharmacological heterogeneity. Danirixin is a reversible, competitive antagonist with a distinct binding mode at the receptor orthosteric site, whereas compounds such as navarixin (SCH-527123) act as allosteric modulators [1]. Critically, the A249L mutation in CXCR2 drastically reduces the binding affinity of navarixin and AZD5069, yet leaves danirixin binding essentially unaffected, demonstrating divergent molecular recognition profiles [2]. This translates to marked clinical divergence: navarixin and AZD5069 have been associated with dose-limiting neutropenia in human trials, whereas danirixin has consistently demonstrated an absence of clinically significant neutropenia across multiple Phase 1 and Phase 2 studies [3]. Consequently, danirixin cannot be interchanged with alternative CXCR2 antagonists without fundamentally altering the pharmacological and safety profile of the investigation.

Danirixin Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Distinct Binding Mode: Danirixin Retains Affinity Against CXCR2 A249L Mutation That Disrupts Navarixin and AZD5069 Binding

Danirixin exhibits a distinct receptor binding mode compared to other clinical-stage CXCR2 antagonists. When the alanine residue A249 of CXCR2 is mutated to leucine, the binding affinity of navarixin and AZD5069 is substantially reduced, whereas danirixin binding is essentially unaffected [1]. This divergence, attributed to the different lipophilic aryl groups in danirixin‘s diaryl urea scaffold, suggests that navarixin and AZD5069 induce conformational changes involving A249 that danirixin does not require [1].

CXCR2 antagonist receptor binding kinetics mutagenesis

Absence of Neutropenia: Danirixin Avoids the Dose-Limiting Toxicity of Navarixin and AZD5069

Navarixin and AZD5069 have been associated with dose-limiting neutropenia in clinical trials, whereas danirixin has demonstrated an absence of clinically significant neutropenia across Phase 1 and Phase 2 studies [1][2]. In a 26-week Phase 2b COPD trial (N=614), danirixin treatment (5–50 mg BID) showed no significant reduction in absolute neutrophil counts compared to placebo [2]. This safety differentiation has been mechanistically linked to danirixin‘s distinct receptor binding mode and slower reversible binding kinetics [1].

CXCR2 antagonist neutropenia clinical safety

Reversible Antagonist with Full Washout Recovery: Danirixin pA2 = 8.44, KB = 6.5 nM

Danirixin is a competitive, fully reversible CXCR2 antagonist with a functional KB of 6.5 nM and a pA2 of 8.44 in Ca2+-mobilization assays against CXCL8 [1]. In washout experiments, danirixin‘s antagonism is completely reversed within 180 minutes, confirming its reversible binding kinetics [1]. This contrasts with navarixin and AZD5069, which have been reported to exhibit slow dissociation kinetics and act as allosteric modulators [2].

CXCR2 antagonist reversible binding functional antagonism

In Vivo Efficacy: Lung Neutrophil Influx Blockade with ED50 = 1.4 mg/kg (LPS) and 16 mg/kg (Ozone) in Rats

Danirixin dosed orally blocked the influx of neutrophils into the lung in vivo in rats following aerosol lipopolysaccharide (LPS) or ozone challenge, with median effective doses (ED50) of 1.4 mg/kg and 16 mg/kg, respectively [1]. At 10 mg/kg, danirixin produced 84% inhibition of neutrophil influx following LPS challenge in fasted rats and 64% inhibition in fed rats . The ED50 values are context-dependent, with ozone-induced neutrophilia requiring ~11-fold higher danirixin doses for equivalent suppression.

CXCR2 antagonist neutrophil influx in vivo pharmacology

Human Pharmacodynamics: 72% Inhibition of Neutrophil CD11b Expression at 200 mg Oral Dose

In a first-time-in-human study, danirixin demonstrated dose-dependent pharmacodynamic engagement. Ex vivo CXCL1-induced CD11b expression on peripheral blood neutrophils was inhibited by approximately 50% at 50 mg and 100 mg oral doses, and by 72% at the 200 mg dose compared to placebo [1]. Single doses of 10–200 mg produced systemic exposure that increased proportionally with dose, and repeated once-daily dosing maintained this pharmacodynamic effect [1].

CXCR2 antagonist pharmacodynamics neutrophil activation

Food Effect and Pharmacokinetic Variability: 37% Reduction in Cmax and 16% Reduction in AUC with Food

Danirixin pharmacokinetics are significantly modulated by food intake and age. In healthy adult subjects, administration with food decreased danirixin Cmax by 37% and AUC(0–∞) by 16% [1]. Cmax was further reduced by 65% when co-administered with omeprazole 40 mg daily for 5 days [1]. Elderly subjects (≥65 years) exhibited approximately 50% lower AUC(0–∞) and Cmax compared to younger subjects [1]. These findings informed the development of a bioenhanced hydrobromide (HBr) salt formulation and the requirement for fed-state dosing in clinical trials [2].

CXCR2 antagonist pharmacokinetics food effect

Danirixin Optimal Research and Industrial Application Scenarios


Neutrophilic Airway Inflammation Modeling (LPS/Ozone Challenge Studies)

Danirixin is validated for blocking neutrophil influx into the lung in rodent models of acute airway inflammation. In LPS-challenged rats, oral danirixin at 1.4 mg/kg ED50 effectively suppresses neutrophil recruitment [1]. This model is widely used to study COPD and acute lung injury pathophysiology, and danirixin‘s reversible competitive antagonism permits temporal analysis of neutrophil trafficking dynamics without confounding hematological toxicity [2].

CXCR2 Pharmacological Tool Compound for Receptor Binding Studies

Danirixin serves as a high-affinity, selective probe for CXCR2 binding assays (IC50 = 12.5 nM for human CXCR2; 78-fold selectivity over CXCR1) [1]. Its distinct binding mode—unaffected by the A249L mutation that disrupts navarixin and AZD5069—makes it uniquely suited for structure-activity relationship studies investigating the molecular determinants of CXCR2 antagonist recognition [2].

Clinical-Translational Research Requiring CXCR2 Blockade Without Neutropenia

For investigators seeking CXCR2 pathway inhibition in human subjects or human-derived samples, danirixin offers a safety advantage: Phase 2 trials (N=614) confirmed no clinically significant neutropenia, in contrast to navarixin and AZD5069 [1]. Human PD data showing 72% inhibition of neutrophil CD11b at 200 mg oral dose provide a quantitative benchmark for target engagement [2].

Pharmacokinetic Studies of Bioenhanced Formulations

Danirixin‘s food- and pH-dependent oral bioavailability has driven the development of a bioenhanced HBr salt formulation to improve absorption consistency [1]. Researchers evaluating formulation strategies for poorly soluble, acid-labile compounds may reference danirixin as a case study, with published data on free base versus HBr salt relative bioavailability in elderly subjects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Danirixin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.